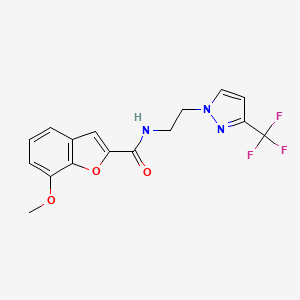

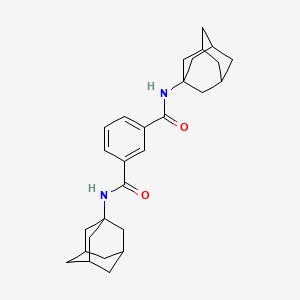

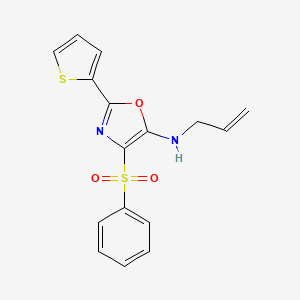

7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative has been depicted in a study . The substituted benzofuran derivative was tested with the antioxidant L-ascorbic acid as a positive control .Chemical Reactions Analysis

The experimental method involves a short-term and practical reaction of 3-hydroxy-3H-benzofuran-2-one . The possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization has been explored .Applications De Recherche Scientifique

Organic Synthesis Methods

Research has demonstrated practical synthesis methods for compounds structurally similar to "7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide", highlighting advancements in organic synthesis techniques. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the utility of such compounds in therapeutic applications without discussing their pharmacological aspects (Ikemoto et al., 2005).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as benzodifuranyl derivatives, has been explored, revealing their potential in creating anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with significant COX-1/COX-2 inhibition, offering insights into the chemical diversity and potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020).

Advanced Material Development

Studies have also focused on the development of advanced materials using such chemical frameworks. Jiang et al. (2012) investigated the synthesis, X-ray crystal structure, and optical properties of novel derivatives, highlighting their potential in material science applications, such as in optoelectronic devices (Jiang et al., 2012).

Antibacterial and Antimicrobial Applications

The synthesis and evaluation of compounds with antibacterial and antimicrobial activities have been a significant area of research. Idrees et al. (2020) synthesized novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing promising in vitro antimicrobial activity (Idrees et al., 2020).

Orientations Futures

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Mécanisme D'action

Target of Action

It is known that benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Based on the known activities of benzofuran compounds, it can be inferred that this compound may interact with its targets to induce changes that result in its biological activities .

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .

Result of Action

The known biological activities of benzofuran compounds suggest that this compound may have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

7-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c1-24-11-4-2-3-10-9-12(25-14(10)11)15(23)20-6-8-22-7-5-13(21-22)16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWARDPUUABMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)